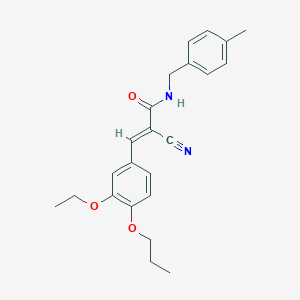![molecular formula C23H20BrN3O4 B449995 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE](/img/structure/B449995.png)
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C24H18BrN5O3S . This compound is known for its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a hydrazino group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde . This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. Finally, the hydrazone is reacted with 2-methoxyphenyl isocyanate to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Analyse Des Réactions Chimiques
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE can be compared with similar compounds such as:
- **2-[(2E)-2-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(4-CHLOROBENZYL)OXY]BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(ALLYLOXY)BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE These compounds share similar structural features but differ in the substituents attached to the benzylidene and hydrazino groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H20BrN3O4 |
|---|---|
Poids moléculaire |
482.3g/mol |
Nom IUPAC |
N'-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C23H20BrN3O4/c1-30-21-9-5-3-7-19(21)26-22(28)23(29)27-25-14-17-6-2-4-8-20(17)31-15-16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
UZDXGRJWCHJTHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449914.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methylbenzyl)acrylamide](/img/structure/B449918.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
![Methyl 2-({3-nitro-2-methylbenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449924.png)
![N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
![3-chloro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449926.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(hydroxyimino)methyl]phenoxy}acetamide](/img/structure/B449927.png)
![4-cyano-5-[({4-nitrophenoxy}acetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B449928.png)
![1-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-naphthalen-1-ylurea](/img/structure/B449931.png)

![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B449934.png)
![N-benzyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B449935.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B449936.png)
